molecular formula C7H6BrNS B8610852 3-(2-bromothiophen-3-yl)propanenitrile

3-(2-bromothiophen-3-yl)propanenitrile

Cat. No.: B8610852
M. Wt: 216.10 g/mol
InChI Key: UIOZBVWQOFRQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromothiophen-3-yl)propanenitrile is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the second position of the thiophene ring and a nitrile group attached to a propionitrile chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-thiophenemethanol to obtain 2-bromo-3-thiophenemethanol, which is then converted to 3-(2-bromothiophen-3-yl)propanenitrile through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromothiophen-3-yl)propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction reactions can produce different thiophene derivatives.

Scientific Research Applications

3-(2-bromothiophen-3-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromothiophen-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The bromine atom and nitrile group play key roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromothiophen-3-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

3-(2-bromothiophen-3-yl)propanenitrile

InChI

InChI=1S/C7H6BrNS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2H2

InChI Key

UIOZBVWQOFRQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCC#N)Br

Origin of Product

United States

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